Indolizine, 3-methyl-2-phenyl-1-((4-phenyl-1-piperazinyl)methyl)-
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Overview
Description
Indolizine, 3-methyl-2-phenyl-1-((4-phenyl-1-piperazinyl)methyl)- is a heterocyclic compound that belongs to the indolizine family Indolizines are known for their unique structural features and diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Indolizine, 3-methyl-2-phenyl-1-((4-phenyl-1-piperazinyl)methyl)- can be achieved through several methods. One common approach involves the reaction of 3-methyl-2-phenylindole with 4-phenylpiperazine in the presence of a suitable catalyst. The reaction typically requires heating and can be carried out under reflux conditions to ensure complete conversion of the starting materials .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Indolizine, 3-methyl-2-phenyl-1-((4-phenyl-1-piperazinyl)methyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Bromine in chloroform for halogenation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Exhibits biological activities such as antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of advanced materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of Indolizine, 3-methyl-2-phenyl-1-((4-phenyl-1-piperazinyl)methyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease progression or interact with cellular receptors to induce therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Indole: A structurally related compound with a similar heterocyclic ring system.
Pyrrole: Another heterocyclic compound with comparable chemical properties.
Benzimidazole: Shares some structural features and biological activities with indolizines.
Uniqueness
Indolizine, 3-methyl-2-phenyl-1-((4-phenyl-1-piperazinyl)methyl)- is unique due to its specific substitution pattern and the presence of both indolizine and piperazine moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
CAS No. |
58912-52-0 |
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Molecular Formula |
C26H27N3 |
Molecular Weight |
381.5 g/mol |
IUPAC Name |
3-methyl-2-phenyl-1-[(4-phenylpiperazin-1-yl)methyl]indolizine |
InChI |
InChI=1S/C26H27N3/c1-21-26(22-10-4-2-5-11-22)24(25-14-8-9-15-29(21)25)20-27-16-18-28(19-17-27)23-12-6-3-7-13-23/h2-15H,16-20H2,1H3 |
InChI Key |
RVBVVCVGSCDGBS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C2N1C=CC=C2)CN3CCN(CC3)C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
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